molecular formula C26H24FNO3 B582792 2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide CAS No. 1797905-42-0

2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide

Cat. No.: B582792
CAS No.: 1797905-42-0
M. Wt: 417.48
InChI Key: XIBJIYKHDMWMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as the “2-fluro diketoatorvastatin derivative”, is likely to be the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, making it a key target for statins, a class of drugs used to lower cholesterol levels .

Mode of Action

The compound is expected to interact with its target, HMG-CoA reductase, in a manner similar to other statins. It selectively and competitively inhibits the enzyme, thereby preventing the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol biosynthesis . This results in a decrease in cholesterol synthesis and an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream, ultimately leading to a reduction in blood cholesterol levels .

Biochemical Pathways

The compound affects the cholesterol biosynthesis pathway by inhibiting the conversion of HMG-CoA to mevalonate . This inhibition disrupts the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very-low-density lipoprotein (VLDL) . The downstream effects include a decrease in the levels of these lipids in the bloodstream, which can reduce the risk of cardiovascular disease .

Pharmacokinetics

Statins are generally well absorbed orally, metabolized primarily by liver enzymes (particularly CYP3A4 and CYP2C9), and excreted via the bile and urine . The presence of a fluorine atom in the compound

Properties

IUPAC Name

2-[2-(2-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-19-13-7-4-8-14-19)22(18-11-5-3-6-12-18)25(30)20-15-9-10-16-21(20)27/h3-17,22-23H,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBJIYKHDMWMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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